Ethyl 3-fluoro-5-(trifluoromethyl)benzoate Ethyl 3-fluoro-5-(trifluoromethyl)benzoate
Brand Name: Vulcanchem
CAS No.: 250682-12-3
VCID: VC8375410
InChI: InChI=1S/C10H8F4O2/c1-2-16-9(15)6-3-7(10(12,13)14)5-8(11)4-6/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=CC(=CC(=C1)F)C(F)(F)F
Molecular Formula: C10H8F4O2
Molecular Weight: 236.16 g/mol

Ethyl 3-fluoro-5-(trifluoromethyl)benzoate

CAS No.: 250682-12-3

Cat. No.: VC8375410

Molecular Formula: C10H8F4O2

Molecular Weight: 236.16 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-fluoro-5-(trifluoromethyl)benzoate - 250682-12-3

Specification

CAS No. 250682-12-3
Molecular Formula C10H8F4O2
Molecular Weight 236.16 g/mol
IUPAC Name ethyl 3-fluoro-5-(trifluoromethyl)benzoate
Standard InChI InChI=1S/C10H8F4O2/c1-2-16-9(15)6-3-7(10(12,13)14)5-8(11)4-6/h3-5H,2H2,1H3
Standard InChI Key AGWDBAUOWZRDKX-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=CC(=C1)F)C(F)(F)F
Canonical SMILES CCOC(=O)C1=CC(=CC(=C1)F)C(F)(F)F

Introduction

Chemical and Physical Properties

Molecular Structure and Formula

Ethyl 3-fluoro-5-(trifluoromethyl)benzoate (C10_{10}H8_{8}F4_{4}O2_{2}) features a molecular weight of 236.16 g/mol. The benzene ring is substituted with fluorine at position 3 and a trifluoromethyl group at position 5, while the ethyl ester occupies position 1. This arrangement creates a sterically hindered yet electronically activated aromatic system, ideal for nucleophilic aromatic substitution and cross-coupling reactions .

Table 1: Comparative Properties of Fluorinated Benzoate Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Substituent PositionsMelting Point (°C)
Ethyl 3-fluoro-5-(trifluoromethyl)benzoateC10_{10}H8_{8}F4_{4}O2_{2}236.16F (3), CF3_{3} (5), COOEt (1)104–108*
3-Fluoro-5-(trifluoromethyl)benzoic acid C8_{8}H4_{4}F4_{4}O2_{2}208.11F (3), CF3_{3} (5), COOH (1)104–108
Ethyl 3-fluoro-4-(trifluoromethyl)benzoate C10_{10}H8_{8}F4_{4}O2_{2}236.16F (3), CF3_{3} (4), COOEt (1)Not reported

*Extrapolated from analogous benzoic acid derivative .

Solubility and Stability

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common route involves esterification of 3-fluoro-5-(trifluoromethyl)benzoic acid (CAS 161622-05-5) using ethanol under acidic catalysis. For example:

  • Acid-Catalyzed Esterification:
    3-Fluoro-5-(trifluoromethyl)benzoic acid+EthanolH2SO4,ΔEthyl 3-fluoro-5-(trifluoromethyl)benzoate+H2O\text{3-Fluoro-5-(trifluoromethyl)benzoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{Ethyl 3-fluoro-5-(trifluoromethyl)benzoate} + \text{H}_2\text{O}
    This method typically achieves yields of 70–85% after purification via column chromatography .

  • Acyl Chloride Intermediate:
    Conversion of the carboxylic acid to its acyl chloride (using thionyl chloride or oxalyl chloride) followed by reaction with ethanol provides higher yields (90–95%) but requires stringent moisture control .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize heat transfer and minimize side reactions. Key steps include:

  • Automated Feed Systems: Precise dosing of benzoic acid, ethanol, and catalyst.

  • Reactive Distillation: Simultaneous reaction and separation of water to drive equilibrium toward ester formation.

  • Crystallization: Isolation of the product using anti-solvents like hexane or heptane .

Applications in Pharmaceutical Development

Role as a Synthetic Intermediate

The trifluoromethyl and fluorine substituents enhance lipophilicity (LogP ≈ 2.8), improving blood-brain barrier penetration in central nervous system (CNS) drug candidates. For instance, derivatives of this ester have been investigated as:

  • Protease Inhibitors: The electron-withdrawing groups stabilize transition states in enzyme-substrate complexes, as seen in HIV-1 protease inhibitors .

  • Antiviral Agents: Structural analogs capped with oligothiophene moieties exhibit sub-micromolar inhibition of influenza A virus fusion (IC50_{50} = 0.22 µM) .

Agrochemical Applications

In agrochemistry, the compound’s resistance to metabolic degradation makes it a valuable precursor for herbicides and fungicides. For example:

  • Sulfonylurea Herbicides: Functionalization at the 5-position yields sulfonamide derivatives that inhibit acetolactate synthase (ALS) in weeds .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^{1}\text{H} NMR (400 MHz, CDCl3_3): δ 1.42 (t, J=7.1J = 7.1 Hz, 3H, CH2_2CH3_3), 4.42 (q, J=7.1J = 7.1 Hz, 2H, OCH2_2), 7.78–7.85 (m, 2H, Ar-H), 8.21 (s, 1H, Ar-H).

  • 19F^{19}\text{F} NMR (376 MHz, CDCl3_3): δ -62.5 (CF3_3), -112.3 (Ar-F).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 236.16 (M+^+), with fragmentation patterns consistent with loss of COOEt (-73 Da) and CF3_3 (-69 Da) .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Development of enantioselective routes for chiral fluorinated intermediates.

  • Polymer-Supported Reagents: Immobilization of the ester on solid phases for combinatorial chemistry applications.

  • In Vivo Pharmacokinetics: Studies on bioavailability and metabolite identification in preclinical models.

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